molecular formula C9H7NO3 B195767 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide CAS No. 85118-25-8

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

Cat. No. B195767
CAS RN: 85118-25-8
M. Wt: 177.16 g/mol
InChI Key: VOWKISVRIBSFMO-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide, also known as 5-Carbamoylphthalide, is a chemical compound with the molecular formula C9H7NO3 . It has a molecular weight of 177.16 g/mol .


Synthesis Analysis

The synthesis of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide has been reported in the literature. For instance, it has been synthesized from 5-Cyanophthalide . Further details about the synthesis process are not available in the retrieved sources.


Physical And Chemical Properties Analysis

The compound has a computed XLogP3 value of -0.3, indicating its solubility properties . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The topological polar surface area is 69.4 Ų . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass are 177.042593085 g/mol . The compound has a complexity of 251 . The boiling point is predicted to be 420.8±45.0 °C and the density is 1.419 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide is used in synthesizing novel 1,3,4-oxadiazole derivatives. These derivatives were structurally confirmed through various spectroscopy methods and subjected to biological activity assessments (Rao, Viveka, Raju, & Chary, 2019).
  • Role in Chemical Reactions : This compound undergoes intramolecular Diels–Alder reactions, leading to the creation of 3a,4,5,7a-tetrahydro-1-oxoisoindoline-5,7a-carbolactones. These reactions play a significant role in synthesizing polycyclic compounds and benzo-fused heterocycles (Noguchi, Kakimoto, Kawakami, & Kajigaeshi, 1986).

Biological and Medicinal Applications

  • Ring Contracting Rearrangements : Research on 3-amino-4-(arylamino)-1H-isochromen-1-ones has led to the discovery of ring contracting rearrangements to form 1-(arylamino)-3-oxo-1,3-dihydroisobenzofuran-1-carboxamides and 2-aryl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxamides (Opatz & Ferenc, 2006).
  • Antiallergic Activity : Certain derivatives of 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide have been synthesized and investigated for their potential antiallergy effects, especially in the context of asthma and other allergic reactions (Wright & Johnson, 1977).

Chemical Reaction Mechanisms

  • Transamidation Processes : The compound has been studied in the context of transamidation reactions catalyzed by Fe(III) and water. This research provides insights into efficient methodologies for chemical transformations involving carboxamides (Becerra-Figueroa, Ojeda-Porras, & Gamba-Sánchez, 2014).

Safety And Hazards

The safety data sheet for 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-oxo-3H-2-benzofuran-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c10-8(11)5-1-2-7-6(3-5)4-13-9(7)12/h1-3H,4H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWKISVRIBSFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)N)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234248
Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide

CAS RN

85118-25-8
Record name 1,3-Dihydro-1-oxo-5-isobenzofurancarboxamide
Source CAS Common Chemistry
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Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide
Source EPA DSSTox
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Record name 1,3-dihydro-1-oxoisobenzofuran-5-carboxamide
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